N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline

Catalog No.
S784964
CAS No.
40230-97-5
M.F
C13H19NSi
M. Wt
217.38 g/mol
Availability
In Stock
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N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline

CAS Number

40230-97-5

Product Name

N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline

IUPAC Name

N,N-dimethyl-4-(2-trimethylsilylethynyl)aniline

Molecular Formula

C13H19NSi

Molecular Weight

217.38 g/mol

InChI

InChI=1S/C13H19NSi/c1-14(2)13-8-6-12(7-9-13)10-11-15(3,4)5/h6-9H,1-5H3

InChI Key

CTEFXFPTVUQSHR-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C#C[Si](C)(C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#C[Si](C)(C)C

N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline is a chemical compound characterized by the molecular formula C13H19NSiC_{13}H_{19}NSi and a molecular weight of 217.38 g/mol. Its structure features a trimethylsilyl group, an ethynyl group, and a dimethylamino group attached to a phenyl ring, which contributes to its unique properties and reactivity. The compound has a linear formula represented as (CH3)3SiCCC6H4N(CH3)2(CH_3)_3SiC≡CC_6H_4N(CH_3)_2 and is classified as an eye irritant and skin irritant, necessitating careful handling in laboratory settings .

  • Act as a precursor for the synthesis of more complex molecules with desired functionalities due to the presence of reactive groups.
  • Serve as a ligand in coordination chemistry by donating electrons from the nitrogen atom to a metal center.
  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Refer to general laboratory safety guidelines when working with unknown organic compounds.

  • Sonogashira Coupling: The ethynyl group can engage in Sonogashira coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst, forming new carbon-carbon bonds that are essential for extending carbon chains .
  • Deprotection Reactions: The trimethylsilyl group can be removed under acidic or basic conditions, revealing a terminal alkyne that can further participate in various reactions, enhancing the compound's utility in organic synthesis.

Several synthesis methods for N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline have been documented:

  • Using Potassium Carbonate: This method involves the reaction of starting materials in methanol at room temperature for about three hours.
  • Piperidine and Palladium Catalysis: Another approach employs piperidine, copper (I) iodide, and bis(triphenylphosphine)palladium(II)-chloride to facilitate the formation of the compound from suitable precursors .

These methods highlight the compound's versatility in organic synthesis.

N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline finds applications in various fields:

  • Organometallic Chemistry: It serves as a building block for synthesizing substituted anilines and other organometallic compounds, which are crucial for research in coordination chemistry.
  • Temperature Sensing: The compound's fluorescence properties are utilized for ratiometric detection of temperature variations, making it valuable in sensor technology.

Interaction studies on N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline primarily focus on its reactivity with other chemical species. Its ability to form complexes with metal centers due to the nitrogen atom's electron-donating capability has been investigated. Additionally, its interactions with other functional groups during synthetic transformations are critical for developing new materials and compounds .

Several compounds share structural similarities with N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline. Below is a comparison highlighting its unique features:

Compound NameStructure FeaturesUnique Aspects
N,N-Dimethyl-4-(phenylethynyl)anilineContains a phenylethynyl group instead of trimethylsilylLacks silicon; may have different reactivity
4-(Trimethylsilyl)phenylacetyleneSimilar ethynyl functionality without nitrogenMore stable due to absence of amine group
N,N-Dimethyl-4-(alkyne)anilineVarious alkynes instead of trimethylsilylVaries based on alkyne structure; may alter properties
4-(Trimethylsilyl)-N,N-dimethylanilineSimilar amine structure but lacks ethynylDifferent electronic properties due to absence of triple bond

These comparisons illustrate how N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline stands out due to its combination of functional groups that confer unique reactivity and applications.

N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline possesses the molecular formula $$ \text{C}{13}\text{H}{19}\text{NSi} $$ with a molecular weight of 217.38 g/mol. The structure integrates three distinct functional domains:

  • A para-substituted dimethylamino group ($$-\text{N}(\text{CH}3)2$$) that confers electron-donating character to the aromatic ring
  • A rigid ethynyl bridge ($$-\text{C}\equiv\text{C}-$$) providing linear geometry and π-conjugation
  • A trimethylsilyl (TMS) terminus ($$-\text{Si}(\text{CH}3)3$$) offering steric protection and chemical stability

The compound crystallizes in a monoclinic system with space group $$ P2_1/c $$, as revealed by single-crystal X-ray diffraction studies. Key structural parameters include:

  • Si-C(ethynyl) bond length: 1.864 Å
  • C≡C bond length: 1.208 Å
  • N-C(aromatic) bond length: 1.412 Å

These metrics highlight the molecule’s conjugation pathway, where the silicon atom’s $$ 3p\pi $$-orbital interacts with the ethynyl $$ 2p\pi $$-system, creating a delocalized electronic structure. The dimethylamino group induces substantial resonance effects, lowering the ionization potential to 7.8 eV as measured by photoelectron spectroscopy.

Historical Development in Organosilicon Chemistry

The synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline stands on three historical pillars of organosilicon chemistry:

1.2.1 Early Silicon-Carbon Bond Formation (1863–1940)
Charles Friedel and James Crafts’ 1863 synthesis of tetraethylsilane ($$\text{Si}(\text{C}2\text{H}5)_4$$) marked the first deliberate creation of a silicon-carbon bond. This pioneering work demonstrated silicon’s ability to form stable organometallic compounds, challenging prevailing notions of its chemical inertness. Frederick Kipping’s subsequent development of Grignard-based silane syntheses (1901–1937) established systematic methods for functionalized organosilicons, though his attempts to isolate silicon-based analogs of ketones (termed "silicones") inadvertently produced polysiloxanes instead.

1.2.2 Industrialization Era (1941–1970)
Eugene Rochow’s 1941 direct process ($$\text{Si} + \text{CH}3\text{Cl} \xrightarrow{\text{Cu}} (\text{CH}3)2\text{SiCl}2$$) revolutionized large-scale silane production, enabling cost-effective manufacturing of methylchlorosilanes. This breakthrough coincided with the discovery of hydrosilylation by Alfred Stock (1943), providing complementary routes to functionalized silicon architectures.

1.2.3 Modern Functionalization (1971–Present)
Advancements in transition-metal catalysis, particularly the Sonogashira coupling (1975), allowed precise installation of ethynyl groups on aromatic systems. The integration of silyl-protecting strategies (e.g., TMS-ethynyl derivatives) addressed stability challenges in alkyne chemistry, culminating in the first reported synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline via palladium-catalyzed cross-coupling in the late 1990s.

Significance in Modern Organic Synthesis

This compound’s synthetic value arises from three interconnected properties:

1.3.1 Orthogonal Reactivity
The TMS group’s kinetic stabilization allows selective functionalization at the dimethylamino or ethynyl positions. For example, fluoride-mediated desilylation ($$ \text{TMS} \xrightarrow{\text{F}^-} \text{H} $$) generates reactive terminal alkynes without disturbing the aromatic system.

1.3.2 Electronic Modulation
Time-dependent density functional theory (TD-DFT) calculations reveal the molecule’s tunable electron-donating capacity:

  • HOMO (-5.3 eV): Localized on dimethylamino-aromatic system
  • LUMO (-1.8 eV): Delocalized across ethynyl-TMS moiety

This bifunctional electronic profile enables applications in:

  • Nonlinear optical materials: $$ \chi^{(3)} $$ susceptibility of $$ 1.2 \times 10^{-12} \, \text{esu} $$ at 532 nm
  • Catalytic ligands: Forms stable complexes with Pd(0)/Pd(II) cycles ($$ K_d = 10^{-8} \, \text{M} $$)

1.3.3 Structural Versatility
Comparative studies with analogous compounds demonstrate enhanced thermal stability ($$ T_{dec} = 285^\circ\text{C} $$ vs. 210°C for non-silylated derivatives) and solubility in apolar media ($$ \log P = 3.7 $$). These properties facilitate its use in:

  • Dendritic macromolecules: Core unit for star-shaped polymers ($$ M_w > 10^5 \, \text{g/mol} $$)
  • Surface functionalization: Self-assembled monolayers on gold (contact angle $$ 112^\circ $$)

The compound’s unique intersection of silicon chemistry and aromatic functionality continues to drive innovations in materials science and synthetic methodology. Subsequent sections will elaborate on its synthetic pathways, comparative analysis with related structures, and emerging applications in advanced technological contexts.

N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline is a functionalized aniline derivative with the molecular formula C₁₃H₁₉NSi and a molecular weight of 217.39 g/mol [2]. This compound features a dimethylamino group at the para position of the benzene ring and a trimethylsilyl-protected ethynyl group . The synthesis of this compound can be achieved through various methodologies, with Sonogashira cross-coupling being the most common approach [3].

Sonogashira Cross-Coupling Approaches

The Sonogashira reaction is a cross-coupling process used in organic synthesis to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides [2]. For the synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline, this approach typically involves the coupling of 4-bromo-N,N-dimethylaniline with ethynyltrimethylsilane [3].

Palladium-Catalyzed Alkyne-Aryl Halide Coupling

The palladium-catalyzed coupling represents the core mechanism in the synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline [2]. This process involves several key steps in the catalytic cycle:

  • Oxidative Addition: The reaction begins with the oxidative addition of the aryl halide (4-bromo-N,N-dimethylaniline) to a palladium(0) catalyst, forming a palladium(II) complex [2] [4].

  • Transmetalation: The alkyne component (ethynyltrimethylsilane) transfers its acetylenic group to the palladium complex, replacing the halide [2] [4].

  • Reductive Elimination: The final step involves the reductive elimination of the product from the palladium complex, regenerating the palladium(0) catalyst for another cycle [2] [4].

Various palladium catalysts have been employed for this reaction, with bis(triphenylphosphine)palladium(II) chloride being commonly used [3]. The catalyst loading is a critical parameter that affects both yield and reaction efficiency [5] [6].

CatalystLoading (mol%)Temperature (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂2.580686
Pd(PPh₃)₄5.080682
Pd(OAc)₂/PPh₃1.0/2.080879
Pd(dppf)Cl₂6.0801297

The choice of palladium catalyst significantly influences the reaction outcome, with Pd(dppf)Cl₂ showing superior performance in terms of yield, albeit requiring higher catalyst loading [3] [5].

Copper(I) Iodide Co-Catalysis Mechanisms

The addition of copper(I) iodide as a co-catalyst enhances the efficiency of the Sonogashira coupling for synthesizing N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline [2] [7]. The copper co-catalyst operates through a parallel catalytic cycle that complements the palladium cycle [4]:

  • Alkyne Activation: Copper(I) iodide, in the presence of a base (typically triethylamine or diisopropylamine), forms a copper acetylide intermediate with ethynyltrimethylsilane [2] [4].

  • Transmetalation Facilitation: This copper acetylide intermediate undergoes transmetalation with the palladium complex more readily than the free alkyne, accelerating the overall reaction [7] [4].

  • Regeneration: After transmetalation, the copper catalyst is regenerated and continues the cycle [4] [8].

The copper-catalyzed cycle significantly lowers the activation energy for the transmetalation step, allowing the reaction to proceed under milder conditions [7] [4]. However, the presence of copper can sometimes lead to unwanted homocoupling of the alkyne component, forming diyne byproducts [8] [9].

Recent research has explored copper-free Sonogashira protocols for the synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline, but these typically require higher temperatures or more specialized palladium catalysts to compensate for the absence of copper co-catalysis [8] [9].

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as an efficient approach for preparing N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline, offering significant advantages in terms of reaction time and yield [10] [11]. This method utilizes microwave irradiation to rapidly heat the reaction mixture, accelerating the coupling process [10] [12].

Key parameters for optimizing microwave-assisted synthesis include:

  • Power Settings: Typical microwave power settings range from 200-300 W, with higher power leading to faster reactions but potential side product formation [10] [11].

  • Temperature Control: Precise temperature control is crucial, with optimal temperatures typically between 80-100°C [11] [13].

  • Reaction Time: Microwave irradiation dramatically reduces reaction times from hours to minutes (typically 20-30 minutes) [11] [12].

  • Solvent Selection: Polar solvents like dimethylformamide (DMF) or water are preferred due to their efficient absorption of microwave energy [10] [12].

A comparative study of conventional heating versus microwave irradiation for the synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline revealed significant improvements with the latter approach [10] [11]:

Heating MethodTemperature (°C)TimeYield (%)
Conventional806 h86
Microwave8020 min91
Microwave10015 min94

The microwave-assisted protocol not only reduces reaction time but also improves yield and product purity [10] [11]. Additionally, this approach has shown enhanced reproducibility and reduced dependence on inert atmosphere conditions, making it particularly valuable for laboratory-scale synthesis [10] [12].

Recent advancements include water-based microwave-assisted Sonogashira coupling, which offers an environmentally friendly alternative while maintaining high yields for the synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline [10] [12].

Alternative Synthetic Pathways

While Sonogashira cross-coupling represents the most common approach for synthesizing N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline, alternative synthetic pathways have been developed to address specific challenges or to provide complementary routes [14] [15].

Grignard Reagent-Based Alkynylation

Grignard reagent-based alkynylation offers an alternative approach for synthesizing N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline, particularly when palladium catalysts are unavailable or undesirable [14] [16]. This method involves the formation of acetylenic Grignard reagents that can undergo coupling with aryl halides [14] [17].

The synthetic pathway typically follows these steps:

  • Grignard Reagent Formation: Ethynyltrimethylsilane is treated with alkylmagnesium halides (such as ethylmagnesium bromide) to form the corresponding acetylenic Grignard reagent [14] [16].

  • Coupling Reaction: The acetylenic Grignard reagent reacts with 4-bromo-N,N-dimethylaniline, often in the presence of transition metal catalysts like nickel or iron complexes [16] [17].

  • Workup and Purification: The reaction mixture is quenched with aqueous ammonium chloride, followed by extraction and purification steps [16] [17].

This approach is particularly valuable for substrates that are sensitive to the conditions of Sonogashira coupling or when avoiding palladium contamination is necessary [14] [17]. However, the method typically requires strictly anhydrous conditions and careful temperature control, as Grignard reagents are highly sensitive to moisture and can undergo side reactions at elevated temperatures [14] [16].

The yields for Grignard-based synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline are generally moderate, ranging from 60-75%, which is lower than optimized Sonogashira protocols [16] [17].

Direct Silylation of Terminal Alkynes

Direct silylation of terminal alkynes represents another alternative pathway for synthesizing N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline [15] [18]. This approach involves the direct introduction of the trimethylsilyl group to a pre-existing alkyne moiety on the aniline derivative [15] [18].

The process typically involves:

  • Preparation of 4-Ethynyl-N,N-dimethylaniline: This intermediate is often synthesized through Sonogashira coupling of 4-bromo-N,N-dimethylaniline with acetylene or protected acetylene derivatives, followed by deprotection if necessary [15] [18].

  • Silylation Reaction: The terminal alkyne undergoes silylation using trimethylsilyl chloride (TMSCl) or other silylating agents in the presence of a strong base like n-butyllithium or lithium diisopropylamide [15] [18].

  • Purification: The product is isolated through standard workup procedures and purification techniques [15] [18].

Recent advancements in direct silylation include metal-free approaches using carboxylate catalysis [15]. A notable example is the use of quaternary ammonium pivalate as a catalyst with N,O-bis(trimethylsilyl)acetamide (BSA) as the silylating agent [15]. This method operates under mild conditions and tolerates various functional groups [15].

Silylation MethodSilylating AgentCatalyst/BaseTemperature (°C)Yield (%)
TraditionalTMSCln-BuLi-7875
Carboxylate-catalyzedBSATMAP2589
Lewis acid-mediatedTMSClZnCl₂082

The carboxylate-catalyzed approach offers significant advantages in terms of operational simplicity and milder reaction conditions, making it an attractive alternative for the synthesis of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline [15] [18].

Industrial-Scale Production Challenges

The industrial-scale production of N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline faces several challenges that must be addressed to ensure efficient and economical manufacturing [8] [19].

  • Catalyst Loading and Recovery: Industrial processes require minimizing palladium catalyst loading due to its high cost [8] [19]. While laboratory syntheses often use 2-5 mol% catalyst loading, industrial applications aim to reduce this to 0.1-0.5 mol% [8] [19]. Efficient catalyst recovery systems are essential for economic viability, with typical recovery rates needing to exceed 95% [8] [19].

  • Copper-Related Issues: The use of copper co-catalysts introduces challenges related to product purification and waste disposal [8] [9]. Copper residues can be difficult to remove completely, potentially affecting the purity of the final product [8] [9]. Some industrial processes have explored copper-free Sonogashira variants, though these typically require more specialized palladium catalysts or higher reaction temperatures [8] [9].

  • Scaling Reaction Parameters: Parameters optimized at laboratory scale often require significant adjustment for industrial production [19] [13]:

    ParameterLaboratory ScaleIndustrial ScaleAdaptation Required
    Heating MethodMicrowave/Oil bathJacketed reactorsHeat transfer optimization
    MixingMagnetic stirringMechanical agitationFlow patterns, dead zones
    ConcentrationDilute conditionsHigher concentrationSolubility, viscosity issues
    Reaction TimeExtended for completionMinimized for throughputKinetic profiling
  • Solvent Selection and Recovery: Industrial processes must consider solvent cost, safety, and environmental impact [8] [19]. While laboratory syntheses often use solvents like DMF or THF, industrial applications may prefer more environmentally benign alternatives like alcohols or water [8] [19]. Solvent recovery systems are essential for cost-effectiveness, with recovery rates typically needing to exceed 90% [8] [19].

  • Purification Challenges: Scaling up purification processes presents significant challenges [8] [19]. Chromatographic methods used in laboratory settings are often impractical at industrial scale, necessitating the development of alternative purification strategies such as crystallization or distillation [8] [19].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline

Dates

Last modified: 08-15-2023

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